molecular formula C8H9FN2O2 B12852098 Ethyl 6-Amino-5-fluoronicotinate

Ethyl 6-Amino-5-fluoronicotinate

Cat. No.: B12852098
M. Wt: 184.17 g/mol
InChI Key: ZQTMBBYHZRJNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Amino-5-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid and contains both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-Amino-5-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with fluorinating agents and subsequent amination. The reaction conditions typically include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Amino-5-fluoronicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Ethyl 6-Amino-5-fluoronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Amino-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-fluoronicotinate
  • Ethyl 4-amino-6-chloro-5-fluoronicotinate
  • 6-fluoro-2-cyanoquinolone

Uniqueness

Ethyl 6-Amino-5-fluoronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 6-amino-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ZQTMBBYHZRJNBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.